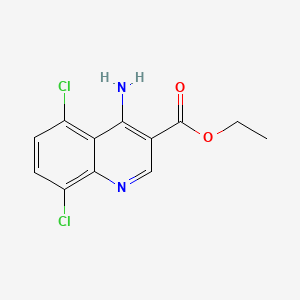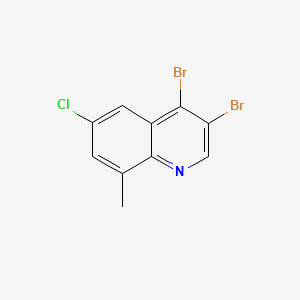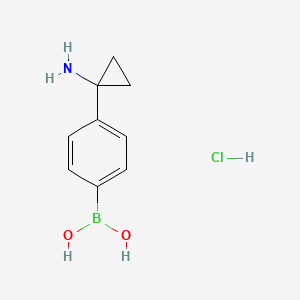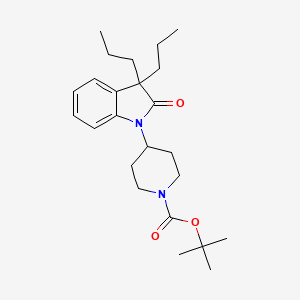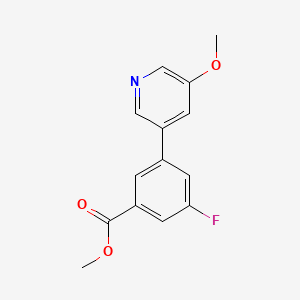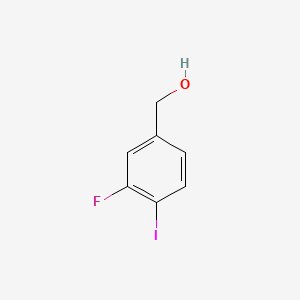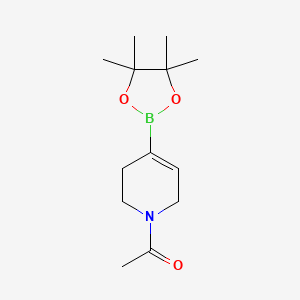
1-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-5,6-ジヒドロピリジン-1(2H)-イル)エタノン
概要
説明
“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone” is a chemical compound with the molecular formula C13H22BNO3 . It has a molecular weight of 251.13 g/mol . The compound is also known by other names such as “1-Acetyl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester” and "1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone" .
Molecular Structure Analysis
The InChI code for this compound is “1S/C13H22BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h6H,7-9H2,1-5H3” and the InChIKey is "RENBVEOCTVQABH-UHFFFAOYSA-N" . The canonical SMILES representation is "B1(OC(C(O1)©C)©C)C2=CCN(CC2)C(=O)C" .科学的研究の応用
有機合成中間体
この化合物は、一般的に使用される有機合成中間体です . これは、様々な有機合成反応で使用することができ、触媒または配位子として機能します .
金属触媒反応における触媒
金属触媒反応において、これはロジウム触媒の配位子として機能することができます . これにより、触媒できる反応の範囲が広がり、これらの反応の効率と選択性が向上します .
ボリル化反応
この化合物は、ボリル化反応に使用できます . たとえば、パラジウム触媒の存在下でアルキルベンゼン類のベンジルC-H結合のボリル化に使用して、ピナコールベンジルボロネートを形成できます .
ヒドロホウ素化反応
これは、遷移金属触媒の存在下で、アルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化に使用できます . これにより、有機合成において多くの用途がある、ホウ素含有化合物を生成できます .
カップリング反応
<a data-citationid="a7c9273e-8ae7-0991-ae9a-3fe99a4ba05d-28-group" h="ID=SERP,5015.1" href="https://www.chembk.com/cn/chem/1-%E4%B9%99%E9%85%B0%E5%9
作用機序
Target of Action
It’s known that boronic esters, such as this compound, are often used in organic synthesis reactions as catalysts or ligands .
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound, as a boronic ester, is involved in the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic esters are generally non-volatile and soluble in organic solvents . They are also known to be sensitive to moisture and heat .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s known to be sensitive to moisture and heat . Therefore, it should be stored under inert gas in a dry and cool place . The pH of the environment can also influence the rate of reactions involving boronic esters .
特性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h6H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBVEOCTVQABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718235 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227068-67-8 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)
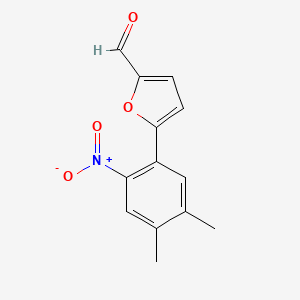
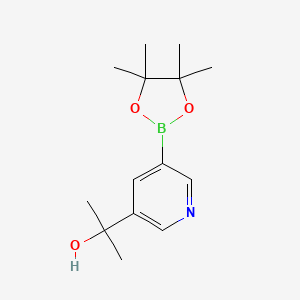
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)


